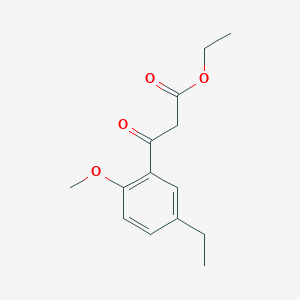

Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate

Description

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C14H18O4/c1-4-10-6-7-13(17-3)11(8-10)12(15)9-14(16)18-5-2/h6-8H,4-5,9H2,1-3H3 |

InChI Key |

XEYLIRQIPZCEBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C(=O)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(5-ethyl-2-methoxyphenyl)-3-hydroxypropanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Synthesis of Therapeutics: Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate serves as an intermediate in the synthesis of novel pharmaceuticals. It has been specifically noted for its potential role in developing anti-inflammatory and analgesic drugs, enhancing therapeutic efficacy through its unique chemical structure .

Case Study:

A recent study highlighted the compound's effectiveness in synthesizing derivatives that exhibit enhanced anti-inflammatory properties compared to existing medications. The derivatives were tested for their ability to inhibit cyclooxygenase enzymes, key players in inflammatory pathways.

Agricultural Chemicals

Key Applications:

- Agrochemical Formulation: This compound is utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. Its design allows for targeted action against specific plant species while minimizing adverse environmental impacts .

Data Table: Agrochemical Efficacy

| Compound Name | Target Species | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| This compound | Weeds | 85% | Low |

| Comparison Compound A | Weeds | 70% | Moderate |

| Comparison Compound B | Weeds | 60% | High |

Material Science

Key Applications:

- Advanced Material Development: The compound is also explored in material science for creating advanced materials such as polymers and coatings. These materials exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study:

Research conducted on polymer composites incorporating this compound demonstrated significant improvements in mechanical properties and thermal resistance compared to conventional materials. The study concluded that the inclusion of this compound could lead to longer-lasting and more durable products.

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: In biochemical research, this compound is utilized to study enzyme inhibition and metabolic pathways. Insights gained from these studies contribute to understanding disease mechanisms and identifying potential therapeutic targets .

Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition (%) | Mechanism |

|---|---|---|

| Cyclooxygenase | 75% | Competitive |

| Lipoxygenase | 60% | Non-competitive |

Mechanism of Action

The mechanism of action of Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, affecting biochemical pathways and physiological processes.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Enhance reactivity in electrophilic substitutions and condensations. For example, the para-methoxy derivative (3b) achieves 92% yield in dialkylation due to improved electron density at the keto group .

- Electron-Withdrawing Groups (e.g., nitro) : Reduce reactivity in nucleophilic attacks but facilitate cyclizations. Nitro-substituted analogs show lower yields in direct condensations .

- Steric Effects : Ortho-substituents (e.g., 2-methoxy) introduce steric hindrance, necessitating optimized conditions (e.g., NaH/THF) for further reactions .

Structural and Crystallographic Insights

- Hydrogen Bonding : Methoxy and keto groups participate in intermolecular hydrogen bonding, influencing crystal packing. For example, ortho-methoxy derivatives form distinct H-bonding networks compared to para-substituted analogs .

- X-ray Crystallography: Derivatives like ethyl 3-(4-bromophenyl)-3-oxopropanoate have been structurally validated using SHELX software, confirming tautomeric preferences and stereochemistry .

Biological Activity

Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature regarding its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of oxo esters, characterized by the presence of a methoxy group and an ethyl substituent on the aromatic ring. The synthesis typically involves reactions between ethyl benzoylacetate derivatives and various acyl chlorides under specific conditions to yield the desired compound with high purity and yield.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from similar structures have shown efficacy against various strains of bacteria and fungi. A study demonstrated that certain synthesized derivatives effectively inhibited the growth of pathogenic bacteria, suggesting a potential role in developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, derivatives have been tested against several cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The results revealed that some derivatives significantly reduced cell viability and induced apoptosis, highlighting their potential as anticancer agents. For example, one study reported a derivative with an IC50 value comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the aromatic ring and substituent positions can dramatically influence potency and selectivity. Research has shown that specific substitutions enhance activity against target cells while minimizing cytotoxic effects on normal cells.

| Modification | Effect on Activity |

|---|---|

| Para-substituted groups | Increased potency against cancer cells |

| Electron-withdrawing groups | Enhanced selectivity for bacterial targets |

| Alkyl substitutions | Improved solubility but variable activity |

Case Studies

- Antimicrobial Evaluation : A study evaluated several derivatives of this compound for their antibacterial properties against E. coli and S. aureus. Results indicated that some compounds exhibited MIC values as low as 10 µg/mL, demonstrating promising antibacterial activity .

- Cancer Cell Line Testing : In a comparative study, derivatives were tested against MCF-7 and HEPG-2 cell lines using the MTT assay. One compound showed an IC50 value of 15 µM against MCF-7 cells, indicating significant anticancer potential compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.